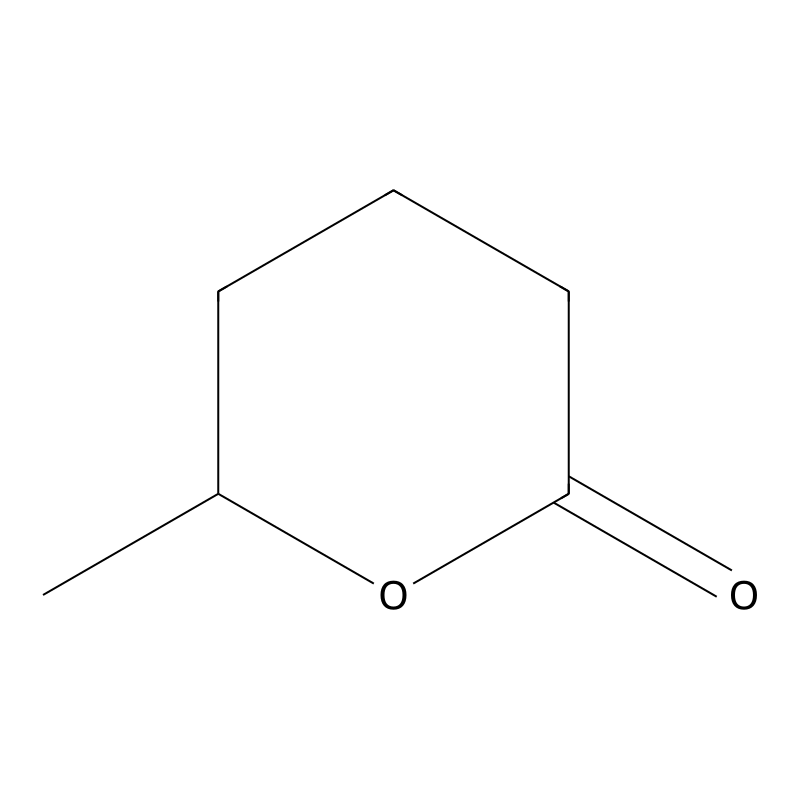delta-Hexalactone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Delta-Hexalactone, also known as 6-methyl-2H-pyran-2-one, is a cyclic ester with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol. It appears as a clear, colorless to pale yellow liquid and is recognized for its pleasant, creamy aroma reminiscent of coconut and vanilla. This compound is naturally occurring in various food products and is widely used in the flavor and fragrance industry due to its ability to enhance the sensory profile of foods and cosmetics .
Delta-hexalactone interacts with olfactory receptors in the nose, triggering the perception of its characteristic aroma. The specific mechanism involves the interaction between the molecule's shape and charge distribution with the binding sites on the receptors []. However, detailed research on the exact binding mechanism is ongoing.
Food Science and Flavor Research:
- Flavoring Agent: Delta-hexalactone possesses a characteristic aroma described as "coconut-like," "creamy," and "fruity" []. This makes it a valuable tool in the food industry for enhancing the flavor of various products, including dairy products, baked goods, beverages, and confections []. Research has explored its use in creating artificial flavors for these products [].
- Flavor Perception Studies: Delta-hexalactone's distinct aroma profile makes it a valuable tool in flavor perception studies. Researchers have used it to investigate the olfactory system's response to specific odor molecules and understand how humans perceive different flavors [].
Agricultural Research:
- Plant-Pollinator Interactions: Studies suggest that delta-hexalactone plays a role in plant-pollinator interactions. Some research indicates that certain flowers naturally emit this compound to attract pollinators such as bees []. Understanding this mechanism can be beneficial for developing strategies to improve pollination efficiency in agricultural settings.
Biomedical Research:
- Antimicrobial Properties: Limited research suggests that delta-hexalactone may possess some antimicrobial activity, potentially inhibiting the growth of certain bacteria and fungi []. However, further investigation is needed to confirm these findings and understand the underlying mechanisms.
Other Potential Applications:
- Delta-hexalactone's unique chemical properties are being explored for potential applications in other areas, such as the development of new materials and pharmaceutical research. However, these applications are currently in the early stages of exploration.
- Oxidation: This compound can be oxidized to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Delta-Hexalactone can be reduced to produce alcohols. This reaction typically involves reducing agents such as lithium aluminum hydride or sodium borohydride.
- Hydrolysis: Under acidic or basic conditions, delta-Hexalactone can hydrolyze to yield hexanoic acid and ethanol .
Delta-Hexalactone exhibits various biological activities. It has been identified as a substrate for paraoxonases in humans, specifically human paraoxonase 1, which hydrolyzes lactones . Additionally, the compound has shown potential antimicrobial properties, making it a candidate for use in food preservation and safety applications. Its pleasant aroma also suggests potential applications in aromatherapy and as a natural flavoring agent.
There are several methods for synthesizing delta-Hexalactone:
- From 2-Methyl-Tetrahydro-Pyran: This method involves using ruthenium tetroxide (RuO₄) as a reagent in carbon tetrachloride (CCl₄) solvent over a reaction time of 24 hours .
- Lactonization of Hexanoic Acid: Delta-Hexalactone can be synthesized through the lactonization of hexanoic acid under acidic conditions.
- Biotransformation: Microbial fermentation processes can also produce delta-Hexalactone from fatty acids or other precursors.
Delta-Hexalactone finds extensive applications across various industries:
- Flavoring Agent: It is commonly used in food products such as butter, cream, milk, nuts, and fruits to impart a natural vanilla flavor .
- Fragrance Industry: The compound serves as a top note in fine fragrances, shampoos, creams, and soaps due to its pleasant aroma .
- Cosmetics: It is included in formulations for personal care products because of its sensory properties.
- Food Preservation: Its antimicrobial properties make it useful in enhancing food safety.
Studies on the interactions of delta-Hexalactone with other compounds have shown that it can enhance the flavor profiles when combined with other esters and aldehydes. Additionally, its interaction with enzymes such as paraoxonases indicates that it may influence metabolic pathways involving lactones and fatty acids . The compound's stability under various conditions suggests minimal adverse interactions when used in formulations.
Delta-Hexalactone shares structural similarities with several other lactones. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Gamma-Hexalactone | C₆H₁₀O₂ | Similar aroma; often used in food flavoring |
| Caprolactone | C₆H₁₂O₂ | Used in polymer synthesis; has different physical properties |
| Delta-Octalactone | C₈H₁₄O₂ | Larger ring size; used in similar applications |
| Delta-Valerolactone | C₅H₈O₂ | Smaller ring; different sensory profile |
The uniqueness of delta-Hexalactone lies in its specific aroma profile that closely resembles vanilla and coconut while maintaining excellent stability and compatibility with various formulations. Its natural occurrence further distinguishes it from synthetic alternatives.
Physical Description
colourless to pale yellowish liquid with a creamy, fruity, coconut odou
XLogP3
Density
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 111 of 1447 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1336 of 1447 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








